N-(4-fluorophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide is a small molecule that has been investigated as a potential inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression. Their inhibition has shown promising results in preclinical studies for various diseases, including cancer and inflammation.
N-(4-fluorophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide is hypothesized to act as a BET inhibitor by competitively binding to the bromodomain binding pocket of BET proteins. This binding disrupts the interaction between BET proteins and acetylated lysine residues on histones, leading to downregulation of gene expression. The paper titled "Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)" demonstrates a correlation between BRD4 activity and cellular potency for this series of compounds, supporting the proposed mechanism.
N-(4-fluorophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide is part of a series of bivalent triazolopyridazine-based BET inhibitors that are being investigated for their therapeutic potential in various diseases, including cancer and inflammation. BET inhibitors have shown promising results in preclinical studies for these conditions, suggesting that this compound may have therapeutic applications in the future.
CAS No.: 540-11-4
CAS No.: 13966-05-7
CAS No.: 98598-83-5
CAS No.:
CAS No.: 290299-12-6
CAS No.: